molecular formula C9H13F3N4 B12939146 2-Methyl-6-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazine

2-Methyl-6-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazine

Cat. No.: B12939146
M. Wt: 234.22 g/mol
InChI Key: FIIPHPABECMOOL-UHFFFAOYSA-N
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Description

2-Methyl-6-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a piperazine ring. This unique structure imparts the compound with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone, followed by the introduction of the trifluoromethyl group using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The final step involves the coupling of the pyrazole derivative with piperazine under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the pyrazole ring can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

2-Methyl-6-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with trifluoromethyl groups, such as:

  • 3-(Trifluoromethyl)-1H-pyrazole
  • 4-(Trifluoromethyl)-1H-pyrazole
  • 5-(Trifluoromethyl)-1H-pyrazole

Uniqueness

The uniqueness of 2-Methyl-6-(3-(trifluoromethyl)-1H-pyrazol-4-yl)piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances its solubility and bioavailability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13F3N4

Molecular Weight

234.22 g/mol

IUPAC Name

2-methyl-6-[5-(trifluoromethyl)-1H-pyrazol-4-yl]piperazine

InChI

InChI=1S/C9H13F3N4/c1-5-2-13-4-7(15-5)6-3-14-16-8(6)9(10,11)12/h3,5,7,13,15H,2,4H2,1H3,(H,14,16)

InChI Key

FIIPHPABECMOOL-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(N1)C2=C(NN=C2)C(F)(F)F

Origin of Product

United States

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